molecular formula C17H13N3O3S B5639426 2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide

2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide

Cat. No.: B5639426
M. Wt: 339.4 g/mol
InChI Key: JITNLDJJBCZPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide is a complex organic compound with a unique structure that includes both isoindoline and thioamide functionalities

Preparation Methods

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide typically involves multi-step reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline core can interact with active sites of enzymes, while the thioamide group can form hydrogen bonds or covalent interactions with biological targets. These interactions can modulate the activity of the target molecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide include:

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-14(19-17(24)18-11-6-2-1-3-7-11)10-20-15(22)12-8-4-5-9-13(12)16(20)23/h1-9H,10H2,(H2,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITNLDJJBCZPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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